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Compound of Interest

Compound Name:
2-(4-Methylpiperazin-1-

yl)ethanamine

Cat. No.: B1211737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2-(4-
Methylpiperazin-1-yl)ethanamine, a key building block in medicinal chemistry and materials

science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a

comprehensive spectral profile for this compound.

Molecular Structure and Spectroscopic Overview
2-(4-Methylpiperazin-1-yl)ethanamine (C₇H₁₇N₃, Molecular Weight: 143.23 g/mol ) is a

diamine featuring a tertiary amine within a methylpiperazine ring and a primary amine in the

ethyl side chain. This unique arrangement of functional groups gives rise to a distinct spectral

fingerprint, which is crucial for its identification and characterization.

DOT Script of Molecular Structure:

Caption: Molecular structure of 2-(4-Methylpiperazin-1-yl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1211737?utm_src=pdf-interest
https://www.benchchem.com/product/b1211737?utm_src=pdf-body
https://www.benchchem.com/product/b1211737?utm_src=pdf-body
https://www.benchchem.com/product/b1211737?utm_src=pdf-body
https://www.benchchem.com/product/b1211737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectral Data
The proton NMR spectrum provides information about the different chemical environments of

hydrogen atoms in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.71 Triplet (t) 2H -CH₂-NH₂

2.20-2.60 Multiplet (m) 10H
-CH₂-N(piperazine),

N-CH₂-(piperazine)

2.21 Singlet (s) 3H N-CH₃

Experimental Protocol: ¹H NMR Spectroscopy

A sample of 2-(4-Methylpiperazin-1-yl)ethanamine is dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The spectrum is recorded on a 400 MHz NMR spectrometer. Data acquisition

parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and 16

scans. The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz

and Fourier transformed to generate the frequency domain spectrum.

¹³C NMR Spectral Data (Predicted)
The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Due to the lack of readily available experimental data, the following are predicted chemical

shifts based on structure-property relationships and spectral databases of similar compounds.
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Chemical Shift (δ) ppm Assignment

~58 -CH₂-NH₂

~55 -CH₂-N(piperazine)

~53 N-CH₂-(piperazine)

~46 N-CH₃

~38 -CH₂-CH₂-NH₂

Experimental Protocol: ¹³C NMR Spectroscopy

The sample is prepared as described for ¹H NMR spectroscopy. The ¹³C NMR spectrum is

acquired on a 100 MHz NMR spectrometer using a proton-decoupled pulse sequence. Key

parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an

accumulation of 1024 scans. The FID is processed with a line broadening of 1.0 Hz prior to

Fourier transformation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

3350-3250 Medium, broad N-H stretch (primary amine)

2940-2800 Strong C-H stretch (aliphatic)

1590-1550 Medium N-H bend (primary amine)

1450-1470 Medium C-H bend (alkane)

1150-1050 Strong C-N stretch (amine)

Experimental Protocol: IR Spectroscopy
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The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film

of the neat liquid sample is placed between two potassium bromide (KBr) plates. The spectrum

is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans

is taken to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates is

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Relative Intensity (%) Assignment

143 Moderate [M]⁺ (Molecular ion)

113 High [M - CH₂NH₂]⁺

99 High [M - C₂H₄NH₂]⁺

70 High [Piperazine ring fragment]⁺

58 Very High [CH₂=N(CH₃)CH₂CH₂]⁺

42 High [C₂H₄N]⁺

Experimental Protocol: Mass Spectrometry

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The

sample is introduced into the ion source via a direct insertion probe or a gas chromatograph.

The electron energy is set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of

10-300. The data is collected and processed by the instrument's software to generate the mass

spectrum.

Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the spectral characterization of a

chemical compound like 2-(4-Methylpiperazin-1-yl)ethanamine.

DOT Script of the Spectral Analysis Workflow:
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Caption: General workflow for spectral analysis.

This guide provides a foundational understanding of the spectral characteristics of 2-(4-
Methylpiperazin-1-yl)ethanamine. The provided data and protocols are intended to assist

researchers in the identification and quality control of this important chemical compound.

To cite this document: BenchChem. [Spectral Analysis of 2-(4-Methylpiperazin-1-
yl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211737#2-4-methylpiperazin-1-yl-ethanamine-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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